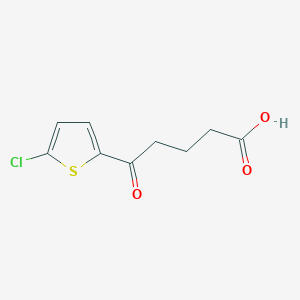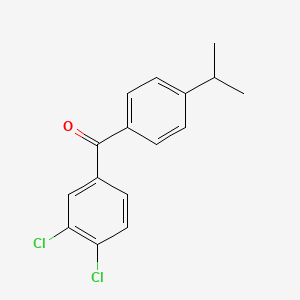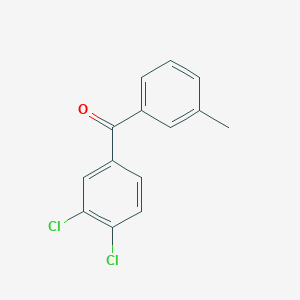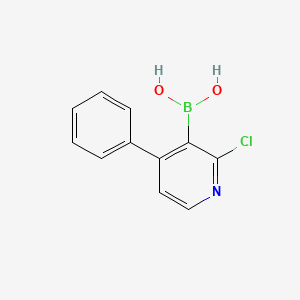
(2-Chloro-4-phenylpyridin-3-yl)boronic acid
Descripción general
Descripción
“(2-Chloro-4-phenylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H9BClNO2 . It is widely used in scientific research, with diverse applications including drug synthesis, catalysis, and material science.
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. One common method for the synthesis of pyridinylboronic acids involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane . Another approach involves the iridium or rhodium-catalyzed borylation of arenes via C-H activation .Molecular Structure Analysis
The molecular structure of “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” can be represented by the SMILES string: OB(O)C1=C(C=CN=C1Cl)C1=CC=CC=C1 .Chemical Reactions Analysis
Boronic acids, such as “(2-Chloro-4-phenylpyridin-3-yl)boronic acid”, have been used as substrates in various chemical reactions. For instance, they have been used as substrates in peroxide-mediated hydroxydeboronation reactions, providing good yields of halohydroxypyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” include a molecular weight of 233.46 and a boiling point of 420.7±47.0 °C (Predicted) . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
-
Application in Horticulture
- Field : Horticulture
- Summary : The compound 1-(2-chloro-4-pyridyl)-3-phenylurea (CPPU) has been used to induce parthenocarpy, the formation of fruit without fertilization, in Pyrus pyrifolia Nakai .
- Method : The method involves the application of exogenous hormones, including gibberellins (GA4+7) and CPPU .
- Results : The application of these hormones resulted in the induction and quality improvement of parthenocarpic fruit in Pyrus pyrifolia Nakai .
-
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : Trifluoromethylpyridines (TFMP), which can be synthesized from 3-picoline, a type of pyridine, have seen increasing demand due to their utility in various chemical reactions .
- Method : The synthesis of TFMP intermediates involves the introduction of a trifluoromethyl group at various positions on the pyridine ring .
- Results : The development and application of TFMP derivatives have been a significant area of research and development activity from 1980 to 2019 .
-
Application in Pharmaceuticals
- Field : Pharmaceuticals
- Summary : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) .
- Method : The compounds were synthesized in three steps with high yields .
- Results : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
-
Application in Chemical Synthesis
- Field : Chemical Synthesis
- Summary : “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” is a chemical compound that can be used in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction .
-
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . These compounds were developed in the pursuit of creating more potent and effective targeted kinase inhibitors (TKIs) .
- Method : The compounds were synthesized in three steps with high yields .
- Results : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
-
Application in Chemical Storage
- Field : Chemical Storage
- Summary : “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” is a chemical compound that can be stored under specific conditions .
- Method : The compound is stored sealed in dry conditions, at temperatures between 2-8°C .
- Results : Proper storage ensures the stability and usability of the compound for future applications .
Safety And Hazards
“(2-Chloro-4-phenylpyridin-3-yl)boronic acid” is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Given the diverse applications of boronic acids in areas such as drug synthesis, catalysis, and material science, there is significant potential for future research and development involving “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” and similar compounds. The development of new synthetic methods and the exploration of novel applications are among the possible future directions in this field .
Propiedades
IUPAC Name |
(2-chloro-4-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIZTZREZAQOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376749 | |
| Record name | 2-Chloro-4-phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-phenylpyridin-3-yl)boronic acid | |
CAS RN |
1029654-25-8 | |
| Record name | 2-Chloro-4-phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



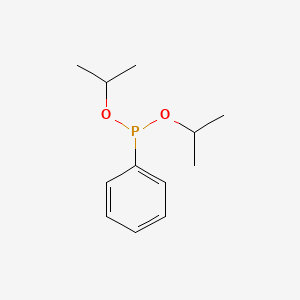
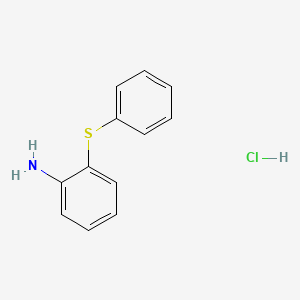
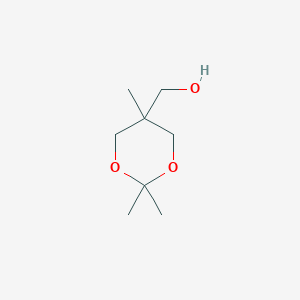
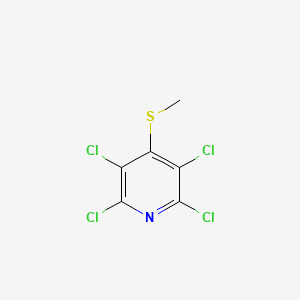

![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)
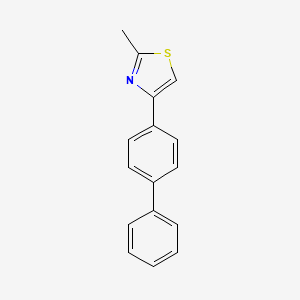
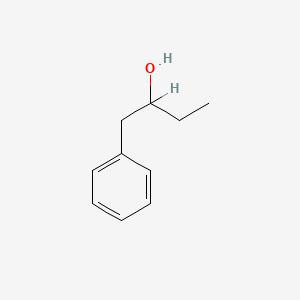
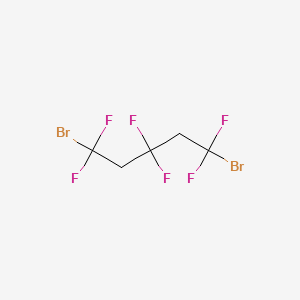
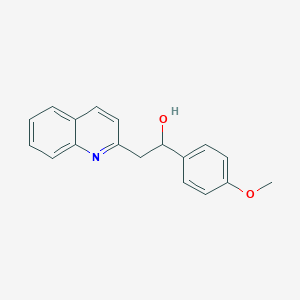
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one](/img/structure/B1597040.png)
